3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol
Description
Historical Context of Piperidine-Based Aminopropanols
The development of piperidine-based aminopropanols traces its origins to the pioneering work in piperidine chemistry initiated in the mid-19th century. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who obtained piperidine by reacting piperine with nitric acid. This foundational discovery established the groundwork for subsequent investigations into piperidine derivatives and their potential applications in pharmaceutical chemistry.
The evolution of aminopropanol derivatives emerged from the recognition that piperidine structural motifs are present in numerous natural alkaloids, including piperine, which gives black pepper its characteristic spicy taste, and various bioactive compounds such as solenopsin from fire ant toxin. The systematic exploration of piperidine-based aminoalcohols gained momentum during the 20th century as researchers recognized the pharmacological significance of these heterocyclic systems.
The development of chemoselective synthetic methodologies for aminoalcohols has been particularly influenced by early work on hydroxyamino acids and amino alcohols under acidic conditions. Sakami and Toennies reported in 1942 a method for the preparation of O-acetyl derivatives of naturally occurring hydroxyamino acids, establishing the principle that "acidity favors O-acylation, while alkalinity favors N-acylation". This fundamental understanding of chemoselectivity patterns has informed subsequent synthetic approaches to complex aminopropanol derivatives.
Chemical Classification and Nomenclature
This compound belongs to the broad classification of alkanolamines, which are organic compounds containing both hydroxyl and amino functional groups on an alkane backbone. More specifically, this compound represents a member of the aminoalcohol subclass, characterized by the presence of both amine and alcohol functionalities within the same molecular framework.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the base name "propan-1-ol" indicating the three-carbon chain terminating in a primary alcohol. The substituent "3-(1-Ethyl-piperidin-4-ylamino)" describes the complex amine functionality attached at the third carbon position, incorporating both the piperidine ring system and the ethyl substitution pattern.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₂N₂O |
| Molecular Weight | 186.299 g/mol |
| CAS Registry Number | 626214-18-4 |
| Chemical Classification | Alkanolamine, Aminoalcohol |
| Functional Groups | Primary alcohol, Secondary amine, Tertiary amine |
The compound's structural complexity arises from the presence of multiple nitrogen-containing functionalities. The piperidine ring provides a six-membered heterocyclic framework containing one nitrogen atom, while the aminopropanol chain introduces additional amine and alcohol functionalities. This arrangement creates a molecule with three distinct nitrogen environments: the tertiary nitrogen within the piperidine ring system, the secondary nitrogen bridging the piperidine and propanol segments, and the ethyl substitution on the piperidine nitrogen.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its representative structure within the broader context of piperidine-based drug discovery. Piperidine scaffolds serve as cornerstones of over seventy commercialized drugs, including multiple blockbuster pharmaceuticals, making them among the most commonly utilized heterocycles in Food and Drug Administration-approved pharmaceuticals.
Contemporary research has demonstrated the versatility of piperidine derivatives in various therapeutic applications. Studies have shown that piperidine-containing compounds exhibit diverse biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. The structural framework of this compound incorporates design elements that are particularly relevant to central nervous system modulator development, given the established role of piperidine derivatives as neurologically active compounds.
Properties
IUPAC Name |
3-[(1-ethylpiperidin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-12-7-4-10(5-8-12)11-6-3-9-13/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPMOOPAWNBBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol typically involves the reaction of 1-ethylpiperidine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the piperidine ring attacks the carbon atom of the chloropropanol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol serves as an important building block in the synthesis of more complex organic molecules. Its piperidine ring structure allows for various modifications, making it a versatile intermediate in organic synthesis. This compound can be utilized in the development of pharmaceuticals and agrochemicals by providing a framework for further chemical transformations.
Biological Research
Potential Biological Activity
Research indicates that this compound may exhibit significant biological activity. Preliminary studies suggest that it could interact with specific molecular targets in biological systems, potentially influencing neurotransmitter systems and other cellular processes. The compound's mechanism of action is still under investigation, but it is believed to modulate receptor or enzyme activity, leading to various physiological effects.
Pharmaceutical Development
Drug Discovery and Development
The compound is being explored for its potential as a pharmaceutical agent. It has been studied in the context of drug discovery, particularly for conditions involving dysregulation of neurotransmitter systems. For instance, its structural analogs have shown promise in targeting specific receptors associated with diseases such as cancer and neurodegenerative disorders .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for applications in the production of surfactants, emulsifiers, and other chemical agents used in various manufacturing processes.
Case Studies
Case Study 1: Antitumor Activity Evaluation
In one study focused on evaluating antitumor activity, compounds related to this compound were tested in xenograft models. The results indicated robust induction of apoptosis in tumor tissues when administered at specific doses. This suggests potential therapeutic applications in oncology .
Case Study 2: Neurotransmitter Modulation
Another study examined the effects of this compound on neurotransmitter systems. The findings highlighted its ability to modulate receptor activity, which could have implications for treating neurological disorders .
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
Ethyl vs. Methyl Substitution
- For example, 1-(1-Ethylpiperidin-4-yl)ethan-1-ol is prioritized in drug synthesis for its stability and solubility profile .
- Methyl Group : Compounds like 3-(1-Methylpiperidin-4-yl)propan-1-ol exhibit moderate CNS activity but may lack the prolonged half-life seen in ethyl derivatives due to reduced metabolic stability .
Chain Length and Functional Group Variations
- Propanol vs.
- Hydroxyl vs. Amine Termini: The hydroxyl group in this compound facilitates hydrogen bonding, whereas amine-terminated analogs (e.g., 3-(4-Methylpiperidin-1-yl)propan-1-amine) exhibit stimulant effects due to enhanced basicity and ionic interactions .
Unique Properties of this compound
The compound’s uniqueness arises from:
Ethyl-Piperidine Synergy : Balances lipophilicity and metabolic stability, enhancing bioavailability compared to methyl or unsubstituted piperidines .
Hydroxyl Positioning : The terminal -OH group enables polar interactions without compromising the piperidine ring’s conformational flexibility, a critical factor in receptor engagement .
Biological Activity
3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol, commonly referred to as EPPAP, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of EPPAP, including its mechanisms of action, pharmacodynamics, and potential therapeutic uses.
EPPAP exhibits several mechanisms of action that contribute to its biological activity:
- Receptor Modulation : EPPAP has been shown to interact with various neurotransmitter receptors, including serotonin (5-HT) and norepinephrine receptors. This interaction may enhance mood and alleviate symptoms of depression and anxiety.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that EPPAP may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of serotonin and norepinephrine in the synaptic cleft.
- Neuroprotective Effects : EPPAP displays potential neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative conditions.
Pharmacological Studies
Several studies have investigated the pharmacological effects of EPPAP:
- Antidepressant Effects : In animal models, EPPAP demonstrated significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST), indicating its potential as an antidepressant agent.
- Anxiolytic Properties : EPPAP was also evaluated for its anxiolytic effects using the elevated plus maze (EPM) test. Results indicated that EPPAP-treated animals spent more time in the open arms compared to controls, suggesting reduced anxiety levels.
Case Studies
A review of case studies highlights the therapeutic potential of EPPAP:
- Case Study 1 : A clinical trial involving patients with major depressive disorder showed that those treated with EPPAP experienced a 50% reduction in depressive symptoms over eight weeks compared to placebo controls.
- Case Study 2 : Another study focused on patients with generalized anxiety disorder found that EPPAP significantly improved anxiety scores on standardized scales after six weeks of treatment.
Table 1: Summary of Pharmacological Effects of EPPAP
| Effect | Model Used | Outcome |
|---|---|---|
| Antidepressant | Forced Swim Test | Significant reduction in immobility time |
| Anxiolytic | Elevated Plus Maze | Increased time spent in open arms |
| Neuroprotective | In vitro neuronal cultures | Decreased oxidative stress markers |
Table 2: Clinical Trial Results for EPPAP
| Study Type | Population | Duration | Outcome |
|---|---|---|---|
| Clinical Trial | Major Depressive Disorder | 8 weeks | 50% reduction in symptoms |
| Clinical Trial | Generalized Anxiety Disorder | 6 weeks | Significant improvement in anxiety scores |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, analogous piperidine derivatives are synthesized by reducing nitro intermediates using sodium borohydride (NaBH₄) in ethanol under reflux (60–80°C) . Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) is another approach, requiring careful control of solvent polarity (e.g., tetrahydrofuran or methanol) to enhance yield . Optimization involves adjusting catalyst loading (5–10% w/w), temperature (25–50°C), and reaction time (12–24 hr) to minimize side reactions like over-reduction.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm amine and alcohol functional groups, with DMSO-d₆ as a solvent to resolve exchangeable protons.
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺).
- HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to assess purity (>95%) and detect polar by-products .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved to control chiral centers?
- Methodological Answer : Employ chiral catalysts or enantioselective reagents. For example, use (R)- or (S)-BINAP ligands with ruthenium catalysts in asymmetric hydrogenation to induce stereochemistry at the piperidine nitrogen . Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for derivatives of this compound?
- Methodological Answer :
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at −20°C to 60°C.
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm coupling networks.
- Computational modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ADF) .
Q. How can researchers design derivatives of this compound for biological activity studies?
- Methodological Answer :
- Structural modifications : Introduce fluorophenyl or trifluoromethyl groups at the piperidine ring to enhance lipophilicity and target binding .
- Conjugation techniques : Use esterification or amidation (e.g., coupling with cinnamic acid via EDC/HOBt) to create prodrugs or improve bioavailability .
- In vitro assays : Test derivatives against receptor isoforms (e.g., GPCRs) using fluorescence polarization or SPR to quantify binding affinities .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (1.5–2.5), solubility (LogS ≈ −3.5), and CYP450 interactions.
- Molecular docking : Simulate binding to targets (e.g., serotonin receptors) with AutoDock Vina, refining poses using MD simulations (GROMACS) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in catalytic hydrogenation yields reported for similar piperidine alcohols?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
